molecular formula C22H21N5O3 B3310631 2-ethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 946212-11-9

2-ethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Cat. No.: B3310631
CAS No.: 946212-11-9
M. Wt: 403.4 g/mol
InChI Key: JCAQNKACVJJJTB-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. The structure includes a 3-phenyl substituent on the triazole ring, an ethoxy group on the benzamide moiety, and an ethyleneoxy linker connecting the pyridazine and benzamide units.

Properties

IUPAC Name

2-ethoxy-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-2-29-18-11-7-6-10-17(18)22(28)23-14-15-30-20-13-12-19-24-25-21(27(19)26-20)16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAQNKACVJJJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Triazolo[4,3-b]pyridazine Derivatives

Triazolo[4,3-b]pyridazine derivatives exhibit diverse bioactivities depending on substituent patterns. Key analogs include:

Table 1: Structural Comparison of Triazolo[4,3-b]pyridazine Derivatives
Compound Name Core Modification Molecular Formula Molecular Weight Key Substituents
2-ethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide Parent compound Likely C24H22N4O3 ~434 (inferred) 3-phenyl, ethoxy-benzamide, ethyleneoxy linker
N-(2-{[3-(3-Methoxyphenyl)triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(1H-tetrazol-1-yl)benzamide Methoxyphenyl + tetrazole C22H19N9O3 457.454 3-(3-methoxyphenyl), tetrazole-benzamide
N-(2-(4-(8-amino-3-oxo-2-phenyltriazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide Antioxidant-functionalized C34H39N5O4 605.71 (inferred) 3,5-di-tert-butyl-4-hydroxybenzamide
N-{3-[3-(pyridin-4-yl)triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide Pyridinyl + thiophene-acetamide C22H17N7OS 443.49 (inferred) Pyridin-4-yl, thiophene-acetamide

Key Observations :

  • Phenyl Ring Modifications: The 3-phenyl group in the parent compound (vs. Pyridin-4-yl substitution () introduces heteroaromaticity, which may enhance π-π stacking interactions in biological targets.
  • Benzamide Variations :

    • The ethoxy group in the parent compound offers moderate lipophilicity, whereas the tetrazole in increases polarity and hydrogen-bonding capacity, mimicking carboxylic acid bioisosteres .
    • 3,5-di-tert-butyl-4-hydroxybenzamide () adds steric bulk and antioxidant properties, targeting oxidative stress pathways.
Table 3: Comparative Bioactivity and Properties
Compound LogP (Predicted) Solubility Hypothesized Bioactivity
2-ethoxy-N-(2-((3-phenyl-triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide ~3.5 (moderate) Low aqueous Kinase inhibition, anticancer
Tetrazole-modified analog () ~2.8 (polar) Moderate in DMSO Enhanced receptor binding
Antioxidant derivative () ~5.0 (high) Lipophilic Neuroprotection, anti-ROS
Thiophene-acetamide analog () ~4.2 (high) Low aqueous Antiproliferative

Critical Analysis :

  • Lipophilicity : The ethoxy group in the parent compound balances solubility and membrane penetration, while the tetrazole () improves water solubility but may limit blood-brain barrier crossing.
  • Thiophene Modification (): Sulfur atoms may enhance metabolic stability but increase hepatotoxicity risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-ethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

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